tert-Butyl ((2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate
CAS No.: 183004-94-6
Cat. No.: VC20771263
Molecular Formula: C25H37N3O5S
Molecular Weight: 491.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183004-94-6 |
|---|---|
| Molecular Formula | C25H37N3O5S |
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C25H37N3O5S/c1-18(2)16-28(34(31,32)21-13-11-20(26)12-14-21)17-23(29)22(15-19-9-7-6-8-10-19)27-24(30)33-25(3,4)5/h6-14,18,22-23,29H,15-17,26H2,1-5H3,(H,27,30)/t22-,23+/m0/s1 |
| Standard InChI Key | GSFKNEPGHWUCQO-XZOQPEGZSA-N |
| Isomeric SMILES | CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N |
| SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N |
Introduction
Structural Features
The compound contains several functional groups:
-
A tert-butyl carbamate group, which acts as a protecting group for the amine.
-
A hydroxy group on the chiral carbon, contributing to stereochemical complexity.
-
A sulfonamide linkage, known for its role in biological activity.
-
An aromatic ring system (phenyl and substituted phenyl), enhancing lipophilicity and potential interactions with biomolecules.
The stereochemistry (2S,3R) indicates the specific spatial arrangement of atoms, crucial for biological activity.
Synthesis
The synthesis of this compound typically involves:
-
Protection of the amine group using tert-butyl chloroformate to form the carbamate.
-
Coupling of the sulfonamide moiety with an appropriate phenolic or hydroxyl precursor.
-
Introduction of chiral centers through enantioselective reactions or resolution techniques.
-
Final purification via recrystallization to achieve high stereochemical purity.
The process requires precise control over reaction conditions to maintain stereochemistry and yield.
Pharmaceutical Potential
The sulfonamide group is a common pharmacophore in drug design due to its ability to mimic biological substrates and inhibit enzymes. This compound may serve as:
-
A lead molecule in drug discovery targeting enzymes like proteases or kinases.
-
A scaffold for designing inhibitors with anti-inflammatory or anticancer properties.
Chemical Intermediates
This compound can act as an intermediate in the synthesis of more complex molecules due to its functional groups and stereochemical configuration.
Table: Key Analytical Data
| Analytical Technique | Observation |
|---|---|
| NMR Spectroscopy | Signals consistent with chiral centers and functional groups. |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 521 confirms molecular weight. |
| Infrared Spectroscopy (IR) | Peaks for NH (3300 cm⁻¹), OH (3500 cm⁻¹), and sulfonamide (1150 cm⁻¹). |
These findings confirm the structure and purity of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume